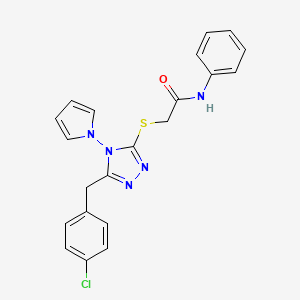

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a triazole-based derivative characterized by a central 1,2,4-triazole ring substituted with a 4-chlorobenzyl group at position 5, a pyrrole moiety at position 4, and a thioacetamide linker connected to a phenyl group. Its molecular formula is C₂₂H₁₈ClN₅OS, with a molecular weight of 451.93 g/mol. This compound’s synthesis involves S-alkylation of triazole-thiol precursors, as described in studies on analogous triazole derivatives .

Properties

IUPAC Name |

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5OS/c22-17-10-8-16(9-11-17)14-19-24-25-21(27(19)26-12-4-5-13-26)29-15-20(28)23-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUKNWPIZKQBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyrrole and chlorobenzyl groups. The final step involves the attachment of the phenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents onto the aromatic ring.

Scientific Research Applications

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.

Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Physicochemical Properties :

- The 4-chlorobenzyl group in the target compound contrasts with butylthio (5m) and pyridin-4-yl (5n), leading to differences in hydrophobicity and solubility. Pyridine-containing derivatives (e.g., 5n) exhibit higher melting points (>200°C) due to stronger intermolecular interactions .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky substituents (e.g., naphthalenyl in SR26467) may reduce synthetic yields due to steric hindrance or reactivity challenges.

Key Observations :

- The target compound’s pyrrole-triazole scaffold is structurally analogous to derivatives with confirmed antifungal and kinase-inhibitory activities .

- ADME Predictions : Compounds with 4-chlorobenzyl groups (e.g., target compound) are predicted to exhibit moderate blood-brain barrier permeability due to balanced logP values (~3.5) .

Biological Activity

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS No. 886931-95-9) has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the synthesis, biological mechanisms, and various studies highlighting the compound's efficacy.

The molecular formula of the compound is with a molecular weight of 430.9 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis typically involves a multi-step process:

- Formation of Triazole Ring : The reaction of 4-chlorobenzyl chloride with sodium azide yields a triazole intermediate.

- Thioether Formation : This intermediate is then reacted with pyrrole and a suitable catalyst to introduce the thioether linkage.

- Final Coupling : The product is coupled with N-phenylacetamide to yield the final compound.

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation. In vitro studies have shown that it exhibits potent inhibitory effects, with IC50 values comparable to established COX inhibitors like Celecoxib .

Antitumor Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays revealed IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting effective antitumor properties .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Mannich reactions or S-alkylation of triazole-thiol intermediates. Key steps include:

- Condensation of 4-chlorobenzyl groups with pyrrole-substituted triazole cores using chloroacetyl chloride as a coupling agent .

- Purification via recrystallization from ethanol-DMF mixtures to achieve >95% purity, verified by elemental analysis and LC-MS .

- Critical Consideration : Optimize reaction temperature (20–25°C) and stoichiometry to avoid side products like unreacted thiol intermediates .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer : Use a multi-technique approach:

- ¹H NMR : Confirm substitution patterns (e.g., aromatic protons from 4-chlorobenzyl at δ 7.2–7.4 ppm) .

- IR : Identify thioether (C-S) stretches near 650–700 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .

- LC-MS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Store away from heat/ignition sources (P210) and use fume hoods to avoid inhalation (P201/P202) .

- Wear nitrile gloves and eye protection; in case of exposure, rinse with water and seek medical assistance (P101/P102) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways for triazole core functionalization using density functional theory (DFT) .

- Molecular Docking : Screen derivatives for binding affinity to target proteins (e.g., kinases) before synthesis .

- ADME Analysis : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Re-test compounds at standardized concentrations (e.g., 1–100 µM) to rule out assay-specific variability .

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) with cell viability assays (e.g., MTT) .

- Structural Re-analysis : Verify compound integrity post-assay via LC-MS to exclude degradation as a confounding factor .

Q. What strategies enhance the metabolic stability of this compound for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

- Prodrug Design : Mask the acetamide moiety with ester prodrugs to improve bioavailability .

- Microsomal Stability Testing : Use liver microsomes to identify metabolic hotspots and guide derivatization .

Q. How can this compound be applied in material science beyond medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.